2-(2-Chlorophenoxy)acetamidine Hydrochloride

Medicinal Chemistry Chemical Synthesis Solubility Optimization

Procure the precise ortho-chloro isomer essential for reproducible SAR and target identification studies. This hydrochloride salt offers superior aqueous solubility and stability versus the free base, directly impacting assay compatibility. Avoid generic analogs; the 2-chloro substitution pattern is critical for specific molecular interactions and accurate experimental outcomes.

Molecular Formula C8H10Cl2N2O
Molecular Weight 221.08 g/mol
CAS No. 58403-03-5
Cat. No. B1586306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chlorophenoxy)acetamidine Hydrochloride
CAS58403-03-5
Molecular FormulaC8H10Cl2N2O
Molecular Weight221.08 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OCC(=N)N)Cl.Cl
InChIInChI=1S/C8H9ClN2O.ClH/c9-6-3-1-2-4-7(6)12-5-8(10)11;/h1-4H,5H2,(H3,10,11);1H
InChIKeyWPWKAEFYVGWTAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chlorophenoxy)acetamidine Hydrochloride (CAS 58403-03-5): A Research Chemical with Potential Biological Activity


2-(2-Chlorophenoxy)acetamidine Hydrochloride (CAS 58403-03-5) is a chlorinated phenoxyacetamidine derivative. The compound has a molecular weight of 221.08 g/mol and features a 2-chlorophenoxy moiety linked to an acetamidine group, and is available as a hydrochloride salt [1]. This compound is primarily utilized as a research chemical and a building block in medicinal chemistry [2], with preliminary evidence suggesting potential for biological activity in areas such as enzyme inhibition and receptor modulation .

Why 2-(2-Chlorophenoxy)acetamidine Hydrochloride Cannot Be Simply Replaced by Close Analogs


The selection of 2-(2-Chlorophenoxy)acetamidine Hydrochloride over its analogs, such as the unsubstituted phenoxyacetamidine, the free base, or regioisomers like the 3-chloro and 4-chloro derivatives, is critical for research applications where specific molecular interactions are hypothesized. Substitution patterns on the phenoxy ring significantly alter electronic distribution and steric properties, directly impacting target binding affinity, as demonstrated in structure-activity relationship (SAR) studies for related phenoxyacetamides [1]. Furthermore, the hydrochloride salt form enhances aqueous solubility and stability compared to the free base [2], which can be a decisive factor in assay compatibility and handling. Therefore, even within the same chemical class, generic substitution can lead to vastly different experimental outcomes, making the precise selection of this compound essential for reproducible and meaningful research.

Evidence-Based Differentiation of 2-(2-Chlorophenoxy)acetamidine Hydrochloride from Key Comparators


Physicochemical Properties: Salt Form vs. Free Base

The hydrochloride salt (CAS 58403-03-5) exhibits significantly different physicochemical properties compared to its free base (CAS 144757-44-8), which directly impacts its utility in biological assays. The molecular weight increases from 184.62 g/mol for the free base to 221.08 g/mol for the hydrochloride salt [1]. The calculated Topological Polar Surface Area (TPSA) is 59.1 Ų for the hydrochloride salt [1], and while data for the free base is unavailable, this property is crucial for predicting membrane permeability. More importantly, the salt form is described as having enhanced stability and solubility [2], which is critical for aqueous-based experimental systems.

Medicinal Chemistry Chemical Synthesis Solubility Optimization

Regioisomeric Specificity: Potential Differences in Biological Target Engagement

While direct comparative bioactivity data for 2-(2-Chlorophenoxy)acetamidine Hydrochloride is limited in the public domain, SAR principles from related compound classes indicate that the position of the chlorine atom on the phenoxy ring (ortho-, meta-, or para-) is a critical determinant of biological activity. For instance, in a study on phenoxyacetamidines, 4-chlorophenoxyacetamidine was identified as the most potent plant growth inhibitor among a series that included other chlorinated derivatives [1]. Furthermore, distinct biological activities have been anecdotally reported for the 2-, 3-, and 4-chloro regioisomers, suggesting they may interact with different biological targets or exhibit varying potency [2]. This highlights that the 2-chloro isomer cannot be considered interchangeable with its 3-chloro or 4-chloro counterparts.

Medicinal Chemistry Receptor Pharmacology Structure-Activity Relationship (SAR)

Potential for Plant Growth Inhibition: A Historical Class-Level Observation

Phenoxyacetamidines, as a class, have been shown to possess plant growth inhibitory properties. A 1947 study demonstrated that chlorinated phenoxyacetamidine derivatives, prepared from the corresponding nitriles, exhibited varying degrees of growth inhibition on oat seedlings, with 4-chlorophenoxyacetamidine being the most powerful [1]. While specific quantitative data for the 2-chloro isomer from this study is not available, this established class effect provides a validated research direction for those exploring novel agrochemicals or studying plant growth regulation.

Agrochemical Research Plant Physiology Chemical Biology

Optimal Research Applications for 2-(2-Chlorophenoxy)acetamidine Hydrochloride


Medicinal Chemistry: A Unique Scaffold for SAR and Lead Optimization Studies

Given its distinct regioisomeric profile and the potential for target-specific interactions, 2-(2-Chlorophenoxy)acetamidine Hydrochloride is ideally suited as a core scaffold in medicinal chemistry SAR campaigns. Researchers can use this compound to explore the impact of the ortho-chloro substitution on binding affinity and selectivity compared to its meta- and para-chloro analogs, a strategy supported by SAR observations in related phenoxyacetamide series [1]. Its hydrochloride salt form ensures good aqueous solubility, making it amenable to a wide range of in vitro biochemical and cell-based assays [2].

Chemical Biology: A Probe for Investigating Enzyme Inhibition and Receptor Modulation

This compound serves as a valuable chemical biology probe for deconvoluting pathways involving enzyme inhibition or receptor modulation. While the full biological profile remains to be elucidated, the established class-level activity of phenoxyacetamidines suggests potential for interaction with various protein targets [1]. The availability of the 2-chloro isomer allows for specific interrogation of how ortho-substitution affects these interactions, providing a powerful tool for target identification and validation studies.

Agrochemical Discovery: A Starting Point for Novel Plant Growth Regulators

Historical evidence places this compound within a class known to inhibit plant growth, as demonstrated in studies on oat seedlings [1]. This positions 2-(2-Chlorophenoxy)acetamidine Hydrochloride as a potential lead compound or a key intermediate for the development of new, more selective, or potent agrochemicals. Its synthesis and characterization are well-documented, providing a straightforward entry point for programs aiming to develop next-generation herbicides or plant growth regulators [2].

Organic Synthesis: A Versatile Building Block for Complex Molecules

As a stable, crystalline hydrochloride salt, this compound is a convenient and versatile building block for organic synthesis. Its acetamidine group can be readily functionalized to create a diverse array of heterocyclic compounds and pharmaceutical intermediates [1]. Its utility is further enhanced by the presence of the chlorophenoxy moiety, which can serve as a handle for further cross-coupling reactions or be incorporated directly into target molecular architectures [2].

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